molecular formula C20H26N2O2 B1197981 (-)-Tortuosamine

(-)-Tortuosamine

Cat. No. B1197981
M. Wt: 326.4 g/mol
InChI Key: QFRVOGLOHJOHAY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-tortuosamine is 5,6,7,8-Tetrahydroquinoline in whith the hydrogens at position 6 are substituted by a 3-azabutyl group and a 3,4-dimethoxyphenyl group. (S configuration). It is found in the herb kanna (Sceletium tortuosum). It has a role as a plant metabolite.

Scientific Research Applications

Phytochemistry and Pharmacology

  • (-)-Tortuosamine is a phytochemical constituent identified in Sceletium tortuosum, a plant traditionally used for pain relief, mood elevation, and other medicinal purposes. It belongs to a class of alkaloids known as mesembrine-type alkaloids, contributing to the plant's broad spectrum of biological activities, such as antimalarial, antioxidant, immunomodulatory, anti-HIV, neuroprotection, and cognitive function enhancement (Olatunji et al., 2021).

Chemical Analysis and Synthesis

  • The structure and stereochemistry of (-)-tortuosamine have been established through spectroscopic and X-ray methods. This understanding is crucial for the synthesis of this and related alkaloids, aiding in the exploration of their biological activities (Capps et al., 1977).
  • Advances in the synthesis of (-)-tortuosamine, such as the modified synthesis using monocyclic 1,2,3-triazines, contribute to the exploration of its pharmacological properties and potential applications (Okatani et al., 1989).

Potential Therapeutic Applications

  • The pharmacological properties of (-)-tortuosamine contribute to the potential therapeutic uses of Sceletium tortuosum. Studies indicate its role in enhancing cognitive function and managing anxiety and depression, supporting the traditional use of the plant in indigenous medicine (Olatunji et al., 2021).

Limitations and Future Research

  • While the existing research establishes a link between the phytochemistry and pharmacological application of (-)-tortuosamine, more research is required, particularly in clinical populations, to optimize its therapeutic potential and understand its full range of biological activities (Olatunji et al., 2021).

properties

Product Name

(-)-Tortuosamine

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(6S)-6-(3,4-dimethoxyphenyl)-7,8-dihydro-5H-quinolin-6-yl]-N-methylethanamine

InChI

InChI=1S/C20H26N2O2/c1-21-12-10-20(9-8-17-15(14-20)5-4-11-22-17)16-6-7-18(23-2)19(13-16)24-3/h4-7,11,13,21H,8-10,12,14H2,1-3H3/t20-/m1/s1

InChI Key

QFRVOGLOHJOHAY-HXUWFJFHSA-N

Isomeric SMILES

CNCC[C@@]1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CNCCC1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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